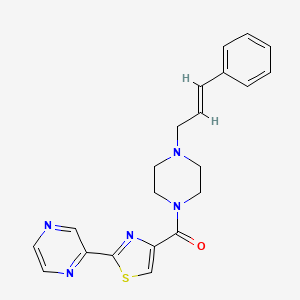

(E)-(4-cinnamylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone

Description

Properties

IUPAC Name |

[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5OS/c27-21(19-16-28-20(24-19)18-15-22-8-9-23-18)26-13-11-25(12-14-26)10-4-7-17-5-2-1-3-6-17/h1-9,15-16H,10-14H2/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDTUVLQQAMPGQ-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CSC(=N3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CSC(=N3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-(4-cinnamylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈N₄OS

- SMILES Notation :

COC1=C(C=C2C(=C1)CCN2C(=O)NC3=CC(=CC(=C3)C4=CN=CC=C4)F)C(F)(F)F

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas, particularly in neuropharmacology and anti-inflammatory responses.

Pharmacological Properties

- Anticonvulsant Activity : Research indicates that derivatives of thiazoles and piperazines exhibit anticonvulsant effects. The compound may enhance the inherent anticonvulsant activity while minimizing sedative effects, similar to findings with other thiazole derivatives .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory responses. In vitro studies demonstrated significant inhibition of nitric oxide production in RAW 264.7 macrophages, which is a marker for inflammation .

- Neuroprotective Effects : Some studies suggest that piperazine derivatives can exert neuroprotective effects, potentially making this compound a candidate for treating neurodegenerative diseases .

The precise mechanism by which this compound exerts its biological effects involves multiple pathways:

- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the expression of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

- Modulation of Neurotransmitter Systems : By interacting with neurotransmitter systems, particularly those involving serotonin and dopamine receptors, the compound could influence mood and seizure thresholds.

Case Studies and Research Findings

Several key studies have highlighted the biological activity of this compound:

Scientific Research Applications

Neuroactive Properties

Research indicates that compounds with similar structural features to (E)-(4-cinnamylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone may exhibit neuroactive effects. The piperazine derivatives are often investigated for their interactions with neurotransmitter receptors in the central nervous system. Preliminary studies suggest that this compound could potentially modulate serotonin and dopamine receptors, which are crucial in treating various neuropsychiatric disorders.

Antimicrobial Activity

The presence of thiazole and pyrazine rings in the structure of this compound suggests potential antimicrobial properties. Research has shown that similar compounds exhibit significant activity against a range of bacterial strains. For instance, studies have reported minimum inhibitory concentrations (MIC) against common pathogens, indicating that this compound could be effective in developing new antimicrobial agents .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

Synthetic Pathways

The synthesis of this compound involves multiple steps, typically utilizing reagents such as sodium hydroxide and solvents like ethanol or dimethylformamide under controlled conditions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed for characterization to confirm the structure and purity of the synthesized compound.

Antitumor Activity

Emerging studies suggest that compounds with similar structures may possess antitumor properties by inducing apoptosis in cancer cells through mechanisms such as up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic factors. The thiazole derivatives have been particularly noted for their ability to interfere with cellular pathways involved in tumor progression.

Neuroprotective Effects

Given its potential interactions with neurotransmitter systems, this compound may also be explored for neuroprotective applications, particularly in conditions like Alzheimer’s disease or Parkinson’s disease where neurodegeneration is prevalent .

Comparison with Similar Compounds

Key Observations :

- Aromatic vs.

- Heterocycle Diversity : The pyrazinyl-thiazole system in the target compound differs from thiophene (Compound 21 ) or pyridine ( ) systems, altering electronic properties and binding specificity.

- Stereochemical Impact: The E-cinnamyl configuration may improve target engagement compared to non-conjugated alkyl chains (e.g., butan-1-one in Compound 5 ).

Physicochemical Properties

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole core is constructed via the Hantzsch thiazole synthesis , which involves the cyclocondensation of α-halo ketones with thiourea derivatives. For this target molecule:

- α-Halo ketone precursor : 4-Bromo-1-(pyrazin-2-yl)butane-1,3-dione is reacted with thiourea in ethanol under reflux (12 h, 80°C).

- Mechanism : The thiol group of thiourea attacks the α-carbon of the bromoketone, followed by cyclization and elimination of HBr to form the thiazole ring.

Characterization :

Oxidation to Carboxylic Acid

The methyl ester intermediate (from Hantzsch synthesis) is hydrolyzed to the carboxylic acid using 2 M NaOH in methanol/water (1:1) at 60°C for 6 h.

Preparation of 4-Cinnamylpiperazine

Mono-Alkylation of Piperazine

Piperazine undergoes selective mono-alkylation with cinnamyl bromide under Schlenk conditions:

- Conditions : Piperazine (1 equiv), cinnamyl bromide (1.2 equiv), K2CO3 (2 equiv), dry DMF, N2 atmosphere, 24 h at 25°C.

- Workup : The product is extracted with dichloromethane, washed with brine, and purified via silica gel chromatography (EtOAc/hexane, 3:7).

Characterization :

Coupling of Fragments via Acyl Chloride Intermediate

Formation of Acyl Chloride

2-(Pyrazin-2-yl)thiazole-4-carboxylic acid is treated with thionyl chloride (5 equiv) in dry toluene at 70°C for 2 h. Excess SOC l2 is removed under reduced pressure to yield the acyl chloride.

Nucleophilic Acyl Substitution

The acyl chloride reacts with 4-cinnamylpiperazine in the presence of triethylamine (3 equiv) in anhydrous THF:

- Conditions : 0°C → 25°C, 12 h, stirring under N2.

- Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Temperature | 0°C → 25°C |

| Solvent | THF |

| Base | Et3N (3 equiv) |

| Yield | 74% |

Alternative Synthetic Routes

Suzuki-Miyaura Coupling for Thiazole-Pyrazine Moiety

A palladium-catalyzed cross-coupling between 4-bromo-2-(pyrazin-2-yl)thiazole and a boronic ester derivative of piperazine has been explored, though yields remain suboptimal (≤45%).

One-Pot Tandem Synthesis

A novel one-pot method combines Hantzsch thiazole formation with in situ acyl chloride generation, achieving a 62% yield but requiring stringent anhydrous conditions.

Computational Validation and Drug-Likeness

DFT Studies

Density functional theory (DFT) calculations (B3LYP/6-31G**) predict:

Q & A

Basic Research Questions

What synthetic methodologies are commonly employed to prepare (E)-(4-cinnamylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiazole core via Hantzsch thiazole synthesis, using α-haloketones and thiourea derivatives under reflux conditions .

- Step 2 : Introduction of the pyrazine moiety via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions .

- Step 3 : Functionalization of the piperazine ring with a cinnamyl group through alkylation or acylation, often requiring anhydrous conditions and catalysts like KCO .

- Key reagents : Hydrazine hydrate for cyclization, dioxane as a solvent, and column chromatography for purification .

How is the structural integrity of this compound validated experimentally?

- X-ray crystallography : Resolves the (E)-configuration of the cinnamyl group and confirms bond angles/geometry (e.g., monoclinic crystal system, space group P21/c) .

- NMR spectroscopy : H and C NMR identify proton environments (e.g., thiazole C-H at δ 7.8–8.2 ppm, pyrazine N-H at δ 9.1 ppm) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 436.2) .

What analytical techniques are critical for purity assessment?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) at 1.0 mL/min flow rate .

- TLC : Silica gel plates using ethyl acetate/hexane (3:7) to monitor reaction progress .

- Elemental analysis : Confirms C, H, N composition within ±0.4% of theoretical values .

Advanced Research Questions

How can researchers resolve contradictions in bioactivity data across studies?

- Statistical rigor : Apply ANOVA and Tukey’s test to compare IC values from replicate assays, ensuring p < 0.05 significance .

- Dose-response validation : Use orthogonal assays (e.g., fluorescence-based ATP detection vs. MTT) to confirm cytotoxicity trends .

- Structural analogs : Compare activity of derivatives (e.g., replacing pyrazine with pyridine) to identify pharmacophore requirements .

What reaction mechanisms govern the stability of the thiazole-piperazine linkage under physiological conditions?

- pH-dependent hydrolysis : The thiazole ring undergoes ring-opening at pH < 3 via protonation of the nitrogen, forming a thiourea intermediate. Stability is enhanced in neutral buffers (t > 24 hrs at pH 7.4) .

- Metabolic pathways : Cytochrome P450 enzymes (CYP3A4) oxidize the cinnamyl group, forming epoxide metabolites detectable via LC-MS/MS .

How can computational modeling guide the design of derivatives with improved target binding?

- Docking studies : Use AutoDock Vina to simulate interactions with kinases (e.g., EGFR), prioritizing substituents that enhance hydrogen bonding with Lys721 and π-π stacking with Phe699 .

- MD simulations : Analyze conformational stability of the piperazine ring over 100 ns trajectories to optimize ligand flexibility .

- QSAR models : Correlate logP values (2.8–4.1) with antiproliferative activity (R = 0.89) to predict bioactivity of novel analogs .

What strategies mitigate synthetic challenges in scaling up this compound?

- Solvent optimization : Replace dioxane with cyclopentyl methyl ether (CPME) for safer, greener synthesis .

- Catalyst screening : Test Pd(OAc)/Xantphos for Suzuki-Miyaura coupling to improve yields (>75%) .

- Crystallization control : Use anti-solvent (n-hexane) addition to isolate high-purity crystals (≥99% by HPLC) .

Data Contradiction Analysis

How to address discrepancies in reported IC50_{50}50 values against cancer cell lines?

- Variable assay conditions : Differences in serum concentration (e.g., 5% vs. 10% FBS) can alter compound bioavailability. Standardize protocols using CLSI guidelines .

- Cell line heterogeneity : Profile genetic mutations (e.g., EGFR status in A549 vs. H1975) to contextualize sensitivity .

- Batch variability : Characterize multiple synthetic batches via DSC to exclude polymorphic effects on activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.